molecular formula C7H4BrIO B070385 3-Bromo-5-iodobenzaldehyde CAS No. 188813-09-4

3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385
CAS No.: 188813-09-4
M. Wt: 310.91 g/mol
InChI Key: XZXJUWDREBPKRI-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H4BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-5-iodobenzaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzaldehyde typically involves the bromination and iodination of benzaldehyde derivatives. One common method includes the sequential halogenation of benzaldehyde, where bromine and iodine are introduced under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing bromine and iodine sources in the presence of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the bromine or iodine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of 3-Bromo-5-iodobenzoic acid.

    Reduction: Formation of 3-Bromo-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    3-Bromobenzaldehyde: Lacks the iodine atom, making it less versatile in certain reactions.

    5-Iodobenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromobenzaldehyde: Different substitution pattern, leading to variations in chemical behavior.

Uniqueness: 3-Bromo-5-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a broader range of chemical transformations compared to its mono-substituted counterparts.

Properties

IUPAC Name

3-bromo-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXJUWDREBPKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620334
Record name 3-Bromo-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188813-09-4
Record name 3-Bromo-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3-bromo-5-iodophenyl)methanol from the previous step (1.0 eq.) and Dess-Martin periodinane (1.18 eq.) was stirred at RT in dichloromethane (0.1 M) for 45 min. The reaction mixture was diluted with ether, filtered through a plug of SiO2, and the silica washed with a 3:1 (v/v) mixture of hexanes:EtOAc. The filtrate was concentrated in vacuo and passed again through a plug of SiO2, eluting with a 3:1 (v/v) mixture of hexanes:EtOAc to afford the title compound as a light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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